CID 167996624
Description
CID 167996624 is a chemical compound listed in the PubChem database It is known for its unique chemical properties and potential applications in various scientific fields
Properties
Molecular Formula |
C22H22Zr |
|---|---|
Molecular Weight |
377.6 g/mol |
InChI |
InChI=1S/C20H16.2CH3.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h1-12H,13-14H2;2*1H3;/q;2*-1;+2 |
InChI Key |
KSGFDHHPGKJMQO-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].C1=C[C]2[CH][CH][C]([C]2C=C1)CC[C]3[CH][CH][C]4[C]3C=CC=C4.[Zr+2] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 167996624 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
CID 167996624 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a standard for analytical methods. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. In industry, it can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 167996624 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound.
Comparison with Similar Compounds
CID 167996624 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with comparable chemical structures or propertiesSome similar compounds include those listed in the PubChem database, which can be identified using 2-D and 3-D similarity searches .
Q & A
How can I formulate a focused research question to investigate CID 167996624’s mechanism of action?
Methodological Answer:
- Use frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and significance of your question .
- Structure the question using PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) to specify variables, e.g., “How does this compound (intervention) affect [specific biochemical pathway] (outcome) compared to [existing compound] (comparison) in [cell line/organism] (population)?” .
- Avoid overly broad questions; refine using iterative feedback from supervisors .
Q. What strategies ensure a rigorous literature review for this compound-related studies?
Methodological Answer:
- Use systematic searches across databases (PubMed, SciFinder, Reaxys) with Boolean operators and chemical identifiers (e.g., InChIKey) .
- Prioritize primary sources (peer-reviewed journals) over secondary summaries. Critically evaluate methodologies in prior studies for reproducibility gaps (e.g., incomplete synthesis protocols) .
- Map contradictions in reported data (e.g., conflicting efficacy results) to identify research gaps .
Q. How should I design experiments to assess this compound’s biochemical properties?
Methodological Answer:
- Define controls (positive/negative, vehicle controls) and replicates (biological vs. technical) to minimize variability .
- Use validated assays (e.g., HPLC for purity, SPR for binding affinity) and document protocols in detail for reproducibility .
- Align experimental parameters (e.g., concentration ranges, incubation times) with literature precedents to ensure comparability .
Advanced Research Questions
Q. How can I resolve contradictions in existing data on this compound’s efficacy?
Methodological Answer:
- Conduct root-cause analysis : Compare experimental conditions (e.g., solvent systems, temperature) across studies to identify confounding variables .
- Perform dose-response validation to verify reported IC50 values under standardized conditions .
- Use meta-analysis to statistically synthesize data from multiple studies, accounting for heterogeneity .
Q. What advanced methods optimize the quantification of this compound in complex matrices?
Methodological Answer:
Q. How can multi-omics data integration elucidate this compound’s systemic effects?
Methodological Answer:
- Combine transcriptomics, proteomics, and metabolomics datasets using tools like PathVisio or Cytoscape to map pathway interactions .
- Apply machine learning (e.g., Random Forest) to identify biomarkers correlated with this compound exposure .
- Address data heterogeneity by normalizing across platforms and batch-correcting for technical variability .
Methodological Frameworks Table
Key Considerations for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
